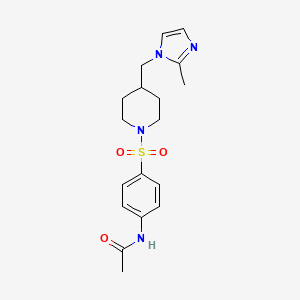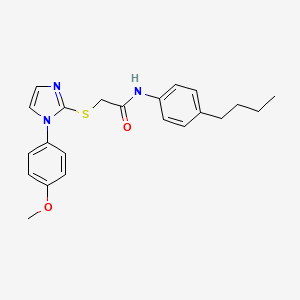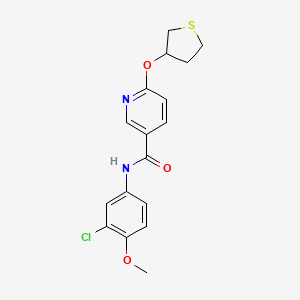
N-(4-((4-((2-metil-1H-imidazol-1-il)metil)piperidin-1-il)sulfonil)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is an organic compound that belongs to the class of dipeptides . It contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . A specific synthesis method for a similar compound involved the reaction of 2′-chloro-4- (1-methyl-1 H -imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine .
Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The functionalization of the pyridine in a similar compound was accomplished by a nucleophilic aromatic substitution (SNAr) reaction .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .
Aplicaciones Científicas De Investigación
Potencial Antimicrobiano
Los compuestos que contienen imidazol, como el , se han reportado que muestran un potencial antimicrobiano significativo . Esto los hace valiosos en el desarrollo de nuevos medicamentos para combatir diversas infecciones bacterianas y fúngicas.
Actividad antioxidante
Algunos derivados de imidazol se han sintetizado y evaluado por su actividad antioxidante . Esta propiedad puede ser beneficiosa en el tratamiento de enfermedades causadas por estrés oxidativo, como enfermedades cardiovasculares, cáncer y trastornos neurodegenerativos.
Actividad anti-Aspergillus
Se ha demostrado que las calconas que contienen imidazol son fuertemente efectivas contra Aspergillus fumigatus , el agente causante de la enfermedad aspergilosis pulmonar. Esto sugiere que el compuesto podría usarse en el desarrollo de tratamientos para esta condición.
Propiedades antiinflamatorias
Se ha informado que los derivados de imidazol exhiben propiedades antiinflamatorias . Esto podría hacerlos útiles en el tratamiento de afecciones caracterizadas por inflamación, como artritis y enfermedades autoinmunes.
Actividad Antitumoral
La actividad antitumoral de los derivados de imidazol se ha reportado en la literatura . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos medicamentos contra el cáncer.
Actividad antidiabética
También se ha informado que los derivados de imidazol muestran actividad antidiabética . Esto podría hacerlos valiosos en el desarrollo de tratamientos para la diabetes.
Mecanismo De Acción
Target of Action
The primary target of N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide is certain cellular proteins. It specifically interacts with proteins that have an N-terminal glycine residue .
Mode of Action
N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide: adds a myristoyl group to the N-terminal glycine residue of these specific cellular proteins . This modification is crucial for the function of these proteins, and substrate specificity requires an N-terminal glycine in the nascent polypeptide substrates .
Biochemical Pathways
The biochemical pathways affected by N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide The modification of proteins by the addition of a myristoyl group can influence various cellular processes, including signal transduction, protein-protein interactions, and protein stability .
Pharmacokinetics
The ADME properties of N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide It is known that imidazole, a core component of the compound, is highly soluble in water and other polar solvents . This solubility can influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide are largely dependent on the specific proteins it targets. By adding a myristoyl group to these proteins, the compound can alter their function and influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide . For instance, the compound’s solubility in water and other polar solvents can affect its distribution within the body and its interaction with target proteins
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The imidazole ring in N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide plays a crucial role in its biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated.
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-14-19-9-12-21(14)13-16-7-10-22(11-8-16)26(24,25)18-5-3-17(4-6-18)20-15(2)23/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXWAVYPXZJMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)
![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)


![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)




